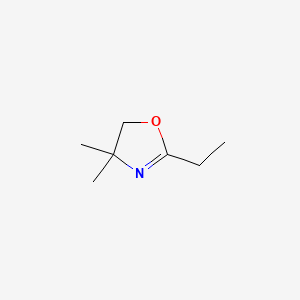

2-Ethyl-4,4-dimethyl-2-oxazoline

Description

Historical Context and Evolution of Oxazoline (B21484) Research

The journey of oxazoline chemistry began in the late 19th century, with the first synthesis of an oxazoline ring system reported in 1884. For many decades, research into these five-membered heterocyclic compounds remained relatively niche. However, a surge of interest in the latter half of the 20th century propelled oxazolines into the mainstream of organic chemistry. This renewed focus was largely driven by the discovery of their utility in a wide array of synthetic transformations.

Initially, the research was centered on the fundamental synthesis and characterization of the oxazoline core. Over time, the focus has shifted towards the application of oxazolines in asymmetric catalysis, as protecting groups for carboxylic acids, and as monomers for the synthesis of advanced polymers. wikipedia.org The development of efficient methods for the synthesis of chiral oxazolines from readily available amino acids has been a particularly significant milestone, opening up new avenues in stereoselective synthesis. wikipedia.org

General Principles Governing Oxazoline Reactivity and Applications

The reactivity of the oxazoline ring is dictated by its unique structural features. The endocyclic nitrogen atom imparts basicity to the molecule, while the C=N double bond is susceptible to addition reactions. The substituents on the ring, particularly at the 2- and 4-positions, play a crucial role in modulating the reactivity and physical properties of the oxazoline derivative.

Oxazolines are known to be stable under a variety of reaction conditions, including exposure to Grignard reagents, lithium aluminum hydride, and mild acidic or alkaline hydrolysis. nih.gov This stability makes them excellent protecting groups for carboxylic acids. Furthermore, the protons on the carbon adjacent to the 2-position can be abstracted by strong bases to form a lithiated intermediate, which can then react with various electrophiles, leading to the synthesis of a diverse range of functionalized molecules.

The applications of oxazolines are extensive and continue to expand. They are widely used as:

Ligands in Asymmetric Catalysis: Chiral oxazoline-containing ligands, such as bisoxazolines (BOX) and phosphino-oxazolines (PHOX), are highly effective in a multitude of metal-catalyzed asymmetric reactions, including hydrogenations, cycloadditions, and allylic alkylations. nih.gov

Protecting Groups: The oxazoline moiety can effectively protect a carboxylic acid functional group during various synthetic transformations and can be readily deprotected under acidic conditions. wikipedia.org

Monomers for Polymerization: Certain 2-substituted oxazolines, like 2-ethyl-2-oxazoline (B78409), undergo cationic ring-opening polymerization to produce poly(2-oxazoline)s. wikipedia.org These polymers have garnered significant attention for their biocompatibility and potential applications in the biomedical field. wikipedia.orgnih.gov

Specific Research Interest in 2-Ethyl-4,4-dimethyl-2-oxazoline within Contemporary Organic Chemistry

While the broader family of oxazolines has been extensively studied, 2-Ethyl-4,4-dimethyl-2-oxazoline remains a relatively underexplored compound in academic literature. Its specific research interest lies in the unique combination of its structural features: an ethyl group at the 2-position and gem-dimethyl groups at the 4-position.

The ethyl group at the 2-position makes it a close structural analog of the widely used monomer, 2-ethyl-2-oxazoline. This suggests that 2-Ethyl-4,4-dimethyl-2-oxazoline could also potentially serve as a monomer in polymerization reactions, leading to novel polymers with distinct properties conferred by the 4,4-dimethyl substitution.

The gem-dimethyl group at the 4-position is of particular interest for several reasons:

Steric Hindrance: The bulky dimethyl groups can influence the stereochemical outcome of reactions at the C5 position and can also affect the coordination geometry when the oxazoline is used as a ligand.

Chirality: The absence of a chiral center at the 4-position simplifies its synthesis and characterization compared to chiral oxazolines derived from amino acids. This makes it a useful achiral building block or ligand in specific synthetic contexts.

Stability: The dimethyl substitution can enhance the stability of the oxazoline ring towards certain reagents and reaction conditions.

Given these characteristics, the research interest in 2-Ethyl-4,4-dimethyl-2-oxazoline within contemporary organic chemistry is likely to be focused on its potential as:

A building block for the synthesis of complex molecules.

An achiral ligand in catalysis.

A monomer for the creation of new polymeric materials with tailored properties.

Further investigation into the reactivity and applications of this specific oxazoline derivative could unveil novel synthetic pathways and materials.

Properties of 2-Ethyl-4,4-dimethyl-2-oxazoline

| Property | Value | Reference |

| CAS Number | 5146-88-3 | nist.gov |

| Molecular Formula | C₇H₁₃NO | nist.gov |

| Molar Mass | 127.18 g/mol | |

| Boiling Point | 129-130 °C | |

| Density | 0.97 ± 0.1 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-6-8-7(2,3)5-9-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGURMUFTHTVTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199436 | |

| Record name | 2-Ethyl-4,5-dihydro-4,4-dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5146-88-3 | |

| Record name | 2-Ethyl-4,4-dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4,5-dihydro-4,4-dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5146-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-4,5-dihydro-4,4-dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4,5-dihydro-4,4-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPA826ERX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Ethyl 4,4 Dimethyl 2 Oxazoline and Its Precursors

Chemo- and Regioselective Synthetic Routes to the Core Structure

The chemo- and regioselectivity in the synthesis of 2-ethyl-4,4-dimethyl-2-oxazoline are fundamentally controlled by the choice of starting materials. The most direct and widely utilized strategy involves the reaction between 2-amino-2-methyl-1-propanol (B13486) and a derivative of propionic acid. This ensures the correct placement of the ethyl group at the 2-position and the two methyl groups at the 4-position of the oxazoline (B21484) ring.

One of the principal methods is the cyclodehydration of N-(2-hydroxy-1,1-dimethylethyl)propanamide. wikipedia.org This intermediate amide is readily prepared from the reaction of 2-amino-2-methyl-1-propanol with propionic acid or its derivatives, such as propionyl chloride. wikipedia.org The subsequent intramolecular cyclization locks in the regiochemistry, as the amide nitrogen attacks the carbon bearing the hydroxyl group.

Another common route is the direct reaction of 2-amino-2-methyl-1-propanol with propanenitrile. acs.orggoogle.com This method, often catalyzed by Lewis acids, is a well-established pathway to 2-substituted-2-oxazolines. The regioselectivity is inherently guaranteed by the structure of the amino alcohol precursor.

The synthesis of the crucial precursor, 2-amino-2-methyl-1-propanol, has been approached through several routes, each with distinct advantages. These methods are foundational to obtaining the target oxazoline. A method described as suitable for industrial production involves a Ritter-type reaction between isobutylene (B52900), chlorine, and acetonitrile, followed by hydrolysis. google.comgoogle.com Other routes start from 2-nitropropane, α-aminoisobutyric acid alkyl esters, or 2,2-dimethylaziridine. google.comchemicalbook.comguidechem.com

Table 1: Selected Synthetic Routes to Precursor 2-Amino-2-methyl-1-propanol

| Starting Materials | Key Reagents/Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Isobutylene, Chlorine, Acetonitrile | 1. Combination reaction; 2. Hydrolysis | Raw materials are readily available; suitable for industrial scale. google.comgoogle.com | google.comgoogle.com |

| α-Aminoisobutyric acid alkyl ester | Hydrogenolysis with a metal catalyst (e.g., Raney Nickel, Copper-based) | Low cost, high yield, low environmental impact. google.com | google.com |

| 2-Nitropropane, Formaldehyde | 1. Formylation; 2. Reduction of the nitro group | Raw material (2-nitropropane) is hazardous and difficult to store/transport. google.comgoogle.comguidechem.com | google.comgoogle.comguidechem.com |

| 2,2-Dimethylaziridine | Acid-catalyzed ring-opening with dilute sulfuric acid | Direct conversion to the amino alcohol structure. chemicalbook.com | chemicalbook.com |

Novel Catalytic Approaches in Oxazoline Ring Formation

The cyclization step to form the oxazoline ring has been the subject of extensive research, leading to the development of numerous catalytic systems that improve efficiency, yield, and reaction conditions. These catalysts are generally applicable to the synthesis of 2-substituted-2-oxazolines, including 2-ethyl-4,4-dimethyl-2-oxazoline.

Lewis acids are frequently employed to facilitate the reaction between nitriles and amino alcohols. Catalysts such as zinc chloride (ZnCl₂), indium triflate (In(OTf)₃), and iron(III) chloride (FeCl₃) have proven effective. acs.orgrsc.orgorganic-chemistry.org For the dehydrative cyclization of N-(2-hydroxyethyl)amides, a variety of reagents and catalysts have been developed. Strong Brønsted acids like triflic acid (TfOH) can promote the reaction, yielding water as the only byproduct. mdpi.com Other systems include the use of triphenylphosphine (B44618)/DDQ, diethylaminosulfur trifluoride (DAST), and zinc acetate. wikipedia.orgitu.edu.tr

More recent advancements include the use of organocatalysts, such as those derived from 1,3,5,2,4,6-triazatriphosphorine (TAP), which promote a metal-free, biomimetic cyclization. organic-chemistry.org Transition metal catalysts, including those based on copper, gold, and palladium, have also been developed for various oxazoline syntheses, offering mild and efficient routes. organic-chemistry.org

Table 2: Selected Catalytic Systems for 2-Oxazoline Ring Formation

| Catalyst Type | Example Catalyst | Substrates | General Conditions | Reference |

|---|---|---|---|---|

| Lewis Acid | ZnCl₂, In(OTf)₃, FeCl₃ | Nitriles + Amino Alcohols | Often requires heating (e.g., reflux in chlorobenzene). acs.orgwikipedia.org | acs.orgwikipedia.orgrsc.orgorganic-chemistry.org |

| Brønsted Acid | Triflic Acid (TfOH) | N-(2-hydroxyethyl)amides | Promotes dehydrative cyclization, water is the only byproduct. mdpi.com | mdpi.com |

| Dehydrating Agent | Zinc Acetate (catalytic) | N-(2-hydroxyethyl)amides | Heating under vacuum, provides high yields (96.2%). wikipedia.org | wikipedia.org |

| Organocatalyst | TAP-derived catalyst | N-(2-hydroxyethyl)amides | Metal-free, biomimetic dehydration with broad substrate scope. organic-chemistry.org | organic-chemistry.org |

| Transition Metal | Copper-NHC complexes | Nitriles + Amino Alcohols | Milder conditions compared to traditional Lewis acid catalysis. organic-chemistry.org | organic-chemistry.org |

| Iodine-based | I₂/TBHP | β-Acylamino ketones | Catalytic I₂ with an oxidant enables C-O bond formation. organic-chemistry.org | organic-chemistry.org |

Green Chemistry Principles in 2-Ethyl-4,4-dimethyl-2-oxazoline Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for oxazolines. nih.gov Key considerations include atom economy, the use of safer solvents and reagents, and the application of catalysis to reduce waste.

Many modern syntheses of 2-oxazolines exhibit high atom economy. For instance, the direct dehydrative cyclization of N-(2-hydroxy-1,1-dimethylethyl)propanamide, especially when catalyzed by acids like TfOH, is highly efficient as it generates water as the sole byproduct. mdpi.com This contrasts with methods that use stoichiometric reagents, such as the Appel reaction, which produces a large amount of triphenylphosphine oxide waste. wikipedia.org

The choice of starting materials also aligns with green chemistry principles. Synthesizing the 2-amino-2-methyl-1-propanol precursor from sources like α-aminoisobutyric acid alkyl ester is considered to have a lower environmental impact compared to routes involving hazardous materials like 2-nitropropane. google.com

Furthermore, the development of catalytic, solvent-free, and microwave-assisted procedures contributes to greener synthesis. eurekaselect.comnih.gov Catalytic methods reduce the amount of waste generated, while solvent-free conditions eliminate the environmental and safety concerns associated with organic solvents. nih.gov While not specifically documented for 2-ethyl-4,4-dimethyl-2-oxazoline, the use of supercritical carbon dioxide as a green solvent for the polymerization of related oxazolines points towards future directions in sustainable chemistry for this class of compounds. researchgate.net

Scalable Synthetic Strategies for Research and Development

For both research and potential industrial applications, synthetic strategies must be scalable, robust, and economically viable. Several methods for preparing 2-ethyl-4,4-dimethyl-2-oxazoline and its precursors meet these criteria.

The synthesis of 2-amino-2-methyl-1-propanol from isobutylene is noted for its suitability for industrial production, with options for both batch and continuous processing, making it a highly scalable route to the key precursor. google.com

For the cyclization step, one-pot reactions are particularly attractive for scalability as they reduce the number of unit operations and purification steps. An economic one-pot reaction involves heating the salt of propionic acid with an amino alcohol in the presence of zinc chloride, which gives a high yield of the corresponding oxazoline. wikipedia.org Similarly, the one-pot synthesis from carboxylic acids and amino alcohols using a TfOH-promoted system is practical and robust. mdpi.com

A one-pot process involving the thermolysis of boron esters, formed in situ from N-(2-hydroxyethyl) amides and boric acid, has been shown to produce 2-oxazolines in high yields (75-94%) and purity, suggesting good potential for scale-up. itu.edu.tr Furthermore, automated parallel synthesis has been used to screen and optimize reaction conditions for the synthesis of 2-oxazolines from nitriles, demonstrating a modern approach to accelerating research and development for scalable processes. acs.org These strategies prioritize high yields, operational simplicity, and avoidance of problematic stoichiometric byproducts, which are all critical factors for successful scaling.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethyl 4,4 Dimethyl 2 Oxazoline

Mechanistic Investigations of Ring-Opening Polymerization Initiated by 2-Ethyl-4,4-dimethyl-2-oxazoline Derivatives

The most prominent reaction of 2-ethyl-4,4-dimethyl-2-oxazoline is its cationic ring-opening polymerization (CROP), which yields poly(2-ethyl-2-oxazoline), a polymer with significant biomedical applications. wikipedia.orgrsc.org This process is typically initiated by electrophilic species such as alkylating agents (e.g., methyl tosylate or methyl triflate) or certain acids. nih.gov

The polymerization mechanism proceeds through three main stages: initiation, propagation, and termination.

Initiation: The reaction commences with the electrophilic attack on the nitrogen atom of the oxazoline (B21484) ring, forming a highly reactive oxazolinium cation. For instance, using methyl tosylate as an initiator, the nitrogen atom of 2-ethyl-2-oxazoline (B78409) attacks the methyl group, leading to the formation of a 2-ethyl-3-methyl-4,4-dimethyl-2-oxazolinium tosylate salt. nih.gov

Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a monomer molecule on the electrophilic carbon atom (C5) of the oxazolinium ring of the growing polymer chain. This results in the opening of the oxazolinium ring and the extension of the polymer chain by one monomer unit. This process repeats, leading to the formation of a linear polymer with a poly(N-propionylethylenimine) structure. The polymerization can proceed via a covalent or ionic propagating species, depending on the counter-ion and solvent polarity.

Termination: Termination of the polymerization can be achieved by the addition of a nucleophile, such as water, an alcohol, or an amine. This quenches the active oxazolinium cation at the end of the polymer chain, resulting in a polymer with a defined end-group. For example, termination with water leads to a hydroxyl-terminated polymer. vt.edu The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition. wikipedia.org

The kinetics of the polymerization of 2-ethyl-2-oxazoline have been studied, and it has been observed that the reactivity can be influenced by factors such as the solvent and the initiator used. nih.gov For instance, investigations into the CROP of 2-ethyl-2-oxazoline in the "green" solvent dihydrolevoglucosenone (Cyrene™) have shown that the choice of initiator is crucial for achieving controlled polymerization. nih.gov

Table 1: Initiators and Conditions for Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline

| Initiator | Solvent | Temperature (°C) | Observations | Reference |

| Methyl tosylate | Acetonitrile | 80 | Controlled polymerization, living characteristics. | wikipedia.org |

| Methyl triflate | Dichloromethane | 20-40 | Fast initiation and propagation. | nih.gov |

| 2-Ethyl-3-methyl-2-oxazolinium triflate | Dihydrolevoglucosenone | 60 | Relatively narrow molar mass distribution. | nih.gov |

Role of 2-Ethyl-4,4-dimethyl-2-oxazoline as a Synthon in Complex Organic Transformations

Beyond polymerization, the 2-oxazoline ring system, including derivatives like 2-ethyl-4,4-dimethyl-2-oxazoline, serves as a valuable synthon in organic synthesis. A primary application is its use as a chiral auxiliary, where a chiral oxazoline, derived from a chiral amino alcohol, can direct the stereochemical outcome of a reaction. researchgate.net Although 2-ethyl-4,4-dimethyl-2-oxazoline itself is achiral, the principles of oxazoline-mediated stereocontrol are broadly applicable to this class of compounds.

The oxazoline moiety can be used to activate the adjacent C-2 position for deprotonation, forming an aza-enolate. This nucleophilic species can then react with various electrophiles, such as aldehydes or alkyl halides, in a stereoselective manner. The steric bulk of the substituents on the oxazoline ring, such as the gem-dimethyl group at the C-4 position, can influence the facial selectivity of the electrophilic attack. After the desired transformation, the oxazoline ring can be hydrolyzed to reveal a carboxylic acid, an aldehyde, or other functional groups, making it a versatile synthetic tool. researchgate.net

Electrophilic and Nucleophilic Reactivity Patterns of the Oxazoline Moiety

The reactivity of the 2-ethyl-4,4-dimethyl-2-oxazoline ring is dictated by the electronic properties of the imine (C=N) bond and the adjacent oxygen and nitrogen atoms.

Nucleophilic Reactivity: The nitrogen atom of the oxazoline ring is basic and nucleophilic. This is most evident in the initiation step of CROP, where it attacks an electrophile. nih.gov The lone pair of electrons on the nitrogen is readily available for reaction with acids and alkylating agents.

Electrophilic Reactivity: The C=N bond can be activated by protonation or alkylation of the nitrogen atom, forming a reactive oxazolinium cation. This cation is highly susceptible to nucleophilic attack at the C5 and C2 positions.

Attack at C5: As seen in the propagation step of CROP, nucleophiles can attack the C5 position, leading to ring opening.

Attack at C2: Nucleophilic attack at the C2 carbon is also possible. For example, the hydrolysis of poly(2-ethyl-2-oxazoline) under acidic or basic conditions proceeds through the nucleophilic attack of water or hydroxide (B78521) ions on the amide linkage of the polymer backbone, which is structurally related to the oxazoline ring. nih.govrsc.orgrsc.org This reaction cleaves the side chain and results in the formation of linear polyethyleneimine. rsc.orgugent.be The rate of hydrolysis can be controlled by temperature and the concentration of the acid or base. rsc.orgugent.be

The oxazoline ring itself is relatively stable to certain reagents like Grignard reagents and lithium aluminum hydride, which allows it to be used as a protecting group for carboxylic acids. researchgate.net

Transition Metal-Mediated Transformations Involving 2-Ethyl-4,4-dimethyl-2-oxazoline

The oxazoline group can act as a directing group in transition metal-catalyzed C-H activation reactions. The nitrogen atom of the oxazoline coordinates to the metal center, bringing it in proximity to a specific C-H bond, typically at the ortho-position of an aryl substituent at C2. This allows for the selective functionalization of that C-H bond. While many examples involve 2-aryl-oxazolines, the principles are applicable to related systems.

Palladium- and rhodium-catalyzed reactions are prominent in this area. For instance, palladium-catalyzed ortho-alkoxylation of 2-aryl-4,4-dimethyloxazolines has been reported, demonstrating the directing ability of the oxazoline moiety. rsc.org Similarly, rhodium-catalyzed C-H functionalization of 2-aryloxazolines with various coupling partners, such as alkynes and diazo compounds, leads to the formation of complex heterocyclic structures. nih.gov In some cases, these reactions involve the opening of the oxazoline ring. nih.gov

Table 2: Examples of Transition Metal-Mediated Reactions with Oxazoline Derivatives

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

| Palladium(II) acetate | C-H Alkoxylation | 2-Aryl-4,4-dimethyloxazoline | ortho-Alkoxylated arene | rsc.org |

| Rhodium(III) complexes | C-H Annulation | 2-Aryloxazoline and alkyne | Polycyclic oxazolinium salt | nih.gov |

| Ruthenium(II) complexes | C-H Functionalization | Oxazolinyl-assisted | Isoquinolinones | vt.edu |

These transformations highlight the utility of the oxazoline group in modern synthetic chemistry, enabling the construction of complex molecules with high regioselectivity. The 4,4-dimethyl substitution pattern in 2-ethyl-4,4-dimethyl-2-oxazoline provides steric bulk that can influence the stereochemical outcome of these reactions when applied in a chiral context.

Applications of 2 Ethyl 4,4 Dimethyl 2 Oxazoline in Advanced Materials Science and Polymer Chemistry Research

Development of Poly(2-Ethyl-4,4-dimethyl-2-oxazoline) Architectures

The synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) is primarily achieved through cationic ring-opening polymerization (CROP) of the 2-ethyl-2-oxazoline (B78409) monomer. vt.edunih.gov This method allows for a high degree of control over the polymer's molecular weight and results in a narrow molecular weight distribution, often referred to as a living or quasi-living polymerization. vt.eduresearchgate.net The choice of initiator and terminating agent in the CROP process enables the creation of various polymer architectures with defined end-group functionalities. vt.edusigmaaldrich.com

Different initiators, such as methyl triflate and halide-containing compounds, have been investigated. vt.edu Methyl triflate initiation typically yields polymers with lower polydispersity index (PDI) values (around 1.10-1.15), indicating a more uniform chain length. vt.edu In contrast, initiators like benzyl (B1604629) chloride or diiodo-p-xylene can result in higher PDI values (approximately 1.30-1.40) due to slower initiation rates and the presence of covalent species during polymerization. vt.edu

Beyond linear chains, more complex architectures such as block copolymers can be synthesized. This is often done using a macroinitiator approach, where a pre-existing polymer chain with a suitable functional group initiates the polymerization of the 2-ethyl-2-oxazoline monomer. vt.edu For instance, tosylate-functional telechelic poly(arylene ether sulfone) has been used as a macroinitiator to create amphiphilic triblock copolymers. vt.edu

Functionalization Strategies for Poly(2-Ethyl-4,4-dimethyl-2-oxazoline) in Advanced Polymer Synthesis

The versatility of poly(2-ethyl-2-oxazoline) is greatly enhanced through various functionalization strategies, which allow for the tailoring of its properties for specific applications. sigmaaldrich.com

A key method for functionalization is the introduction of reactive groups at the chain ends. This is achieved by using functional initiators or by terminating the living polymerization with a specific nucleophile. sigmaaldrich.com This allows for the creation of telechelic polymers with functional groups at both ends, which can then be used as building blocks for more complex structures like block copolymers and networks. vt.eduresearchgate.net

Another powerful strategy is the modification of the polymer side chains. Partial hydrolysis of the amide groups in the PEtOx backbone leads to the formation of linear poly(ethylene imine) (PEI) units. sigmaaldrich.commdpi.com This introduces primary and secondary amine functionalities along the polymer chain, which can be further reacted to attach various molecules or to create crosslinked hydrogels. sigmaaldrich.comacs.org For example, these amine groups can react with methacrylic anhydride (B1165640) to produce methacrylated PEtOx, a mucoadhesive polymer. acs.org

Furthermore, the partial reduction of the amide groups in PEtOx using reagents like lithium aluminum hydride or borane/dimethylsulfide results in the formation of poly(2-ethyl-2-oxazoline-co-N-propylethylene imine)s. rsc.org The degree of reduction can be controlled, allowing for precise tuning of the polymer's properties, such as its glass transition temperature and buffering capacity. rsc.org

Copolymers and Block Copolymers Incorporating 2-Ethyl-4,4-dimethyl-2-oxazoline Derived Units

The incorporation of 2-ethyl-4,4-dimethyl-2-oxazoline derived units into copolymers and block copolymers has led to the development of materials with a wide range of properties and applications.

Amphiphilic Block Copolymers: A significant area of research involves the synthesis of amphiphilic block copolymers where PEtOx serves as the hydrophilic block, combined with a hydrophobic block. Examples of hydrophobic blocks that have been successfully combined with PEtOx include:

Poly(ε-caprolactone) (PCL) : PEtOx-b-PCL copolymers are amphiphilic and can self-assemble into micelles in aqueous solutions. itu.edu.trnih.gov

Poly(arylene ether sulfone) (PSF) : PEtOx-b-PSF-b-PEtOx triblock copolymers have been synthesized, combining the hydrophilicity of PEtOx with the thermal and mechanical stability of PSF. vt.edu

Poly(1,3-trimethylene carbonate) (PTMC) : PEtOx-b-PTMC diblock copolymers form micelles in water. researchgate.net

Poly(2-isostearyl-2-oxazoline) : Novel PEtOx-b-PiStOx copolymers have been synthesized, exhibiting tunable thermal properties. acs.org

Polycarbonates : Well-defined amphiphilic block copolymers have been prepared by combining PEtOx with various aliphatic polycarbonates. rsc.org

Double Hydrophilic Block Copolymers (DHBCs): PEtOx has also been used to create DHBCs, such as poly(2-ethyl-2-oxazoline)-b-poly(N-vinylpyrrolidone) (PEtOx-b-PVP). nih.govresearchgate.net These copolymers are completely water-soluble and can self-assemble into nanoparticles in aqueous solutions. nih.govresearchgate.net

Graft Copolymers: PEtOx has been grafted onto other polymer backbones to modify their properties. For instance, grafting PEtOx to poly(caprolactone) has been explored. researchgate.net

The synthesis of these copolymers often involves techniques like "grafting-from" where the polymerization of one block is initiated from a functionalized backbone of another polymer, or through click chemistry reactions that link pre-synthesized polymer blocks. nih.govrsc.org

Self-Assembly and Nanostructure Formation of Poly(2-Ethyl-4,4-dimethyl-2-oxazoline)

A key feature of many PEtOx-containing block copolymers is their ability to self-assemble into various nanostructures in selective solvents, typically water. This behavior is driven by the amphiphilic nature of the block copolymers, where the hydrophilic PEtOx block interacts favorably with water, while the hydrophobic block minimizes its contact with the aqueous environment.

The morphology of the resulting nanostructures is influenced by several factors, including the block ratio, molecular weight, and concentration. itu.edu.trnih.gov Common self-assembled structures include:

Micelles: These are the most common structures, consisting of a hydrophobic core and a hydrophilic PEtOx corona. nih.govresearchgate.net The size of these micelles is typically in the nanometer range. nih.govresearchgate.net

Vesicles (Polymersomes): These are hollow spheres with a bilayer membrane, similar to liposomes. itu.edu.tr

Other Morphologies: Depending on the specific block copolymer and conditions, other structures like ellipsoids, tubular structures, and toroids have also been observed. itu.edu.tr

For instance, PEtOx-b-PCL copolymers have been shown to form micelles and vesicles. itu.edu.tr Similarly, novel PEtOx-b-PiStOx copolymers self-assemble into a variety of nanostructures upon rehydration of a thin film. acs.org Double hydrophilic block copolymers like PEtOx-b-PVP can also form spherical nanoparticles in aqueous solutions without external stimuli. nih.govresearchgate.net

The table below summarizes the self-assembly behavior of some PEtOx-based block copolymers:

| Copolymer System | Nanostructure(s) | Influencing Factors |

| PEtOx-b-PCL | Micelles, Vesicles, Ellipsoids, Toroids | Molecular weight, repeating unit number |

| PEtOx-b-PiStOx | Various nanostructures | Hydrophilic-hydrophobic block ratio |

| PEtOx-b-PVP | Spherical particles, Vesicular structures | Molar ratio of blocks, Concentration |

| PEtOx-b-PTMC | Micelles | Length of the hydrophobic block |

This ability to form well-defined nanostructures makes PEtOx-based block copolymers promising materials for various applications.

Exploration of 2 Ethyl 4,4 Dimethyl 2 Oxazoline in Catalytic Systems and Asymmetric Synthesis

Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis

Oxazoline-containing ligands are highly valued in asymmetric catalysis due to their modular nature, accessibility, and the high levels of stereocontrol they impart in a wide array of metal-catalyzed reactions. acs.orgnih.gov The most common strategy for creating chiral oxazoline (B21484) ligands involves the condensation of a carboxylic acid or its derivative with a chiral β-amino alcohol. acs.org This process embeds a stereocenter adjacent to the coordinating nitrogen atom of the oxazoline ring, which effectively influences the stereochemical outcome of the catalyzed reaction. acs.org

While 2-Ethyl-4,4-dimethyl-2-oxazoline itself is an achiral molecule due to the gem-dimethyl substitution at the C4 position, it can serve as a building block for more complex ligands. Chirality can be introduced by attaching a chiral group to the oxazoline ring or by incorporating the achiral oxazoline unit into a larger chiral scaffold.

A common approach involves the functionalization of a related precursor, such as 2-(bromophenyl)-4,4-dimethyl-2-oxazoline, which can then be coupled with a chiral phosphine (B1218219) to create a P,N-ligand. These phosphino-oxazoline (PHOX) type ligands are renowned for their effectiveness in a variety of catalytic transformations. acs.orgresearchgate.net The 4,4-dimethyl substitution pattern can be advantageous, as the gem-dimethyl group can provide steric hindrance that influences the coordination of the substrate to the metal center, thereby enhancing enantioselectivity. acs.org

For instance, ligands derived from 2-(2-thienyl)-4,4-dimethyl-2-oxazoline have been synthesized and their subsequent metalation has been studied, indicating the utility of the 4,4-dimethyl-2-oxazoline (B1220103) core in forming organometallic complexes that are precursors to catalysts. acs.org Similarly, 2-(4,4-dimethyl-2-oxazolin-2-yl)aniline has been used to create well-defined sodium and ytterbium complexes, demonstrating the coordinating ability of this type of ligand. nih.gov These examples underscore the potential for derivatives of 2-Ethyl-4,4-dimethyl-2-oxazoline to be employed in the synthesis of sophisticated ligands for catalysis.

Mechanistic Role of 2-Ethyl-4,4-dimethyl-2-oxazoline Derived Ligands in Metal-Catalyzed Reactions

The effectiveness of oxazoline-based ligands in asymmetric catalysis stems from their ability to form well-defined metal complexes that create a chiral environment around the active site. nih.govresearchgate.net When a ligand derived from a 2-alkyl-4,4-dimethyl-2-oxazoline chelates to a metal center, it typically forms a stable five- or six-membered ring. researchgate.net The substituents on the oxazoline ring play a crucial role in dictating the stereochemical outcome of the reaction.

The mechanism generally involves the coordination of a prochiral substrate to the chiral metal-ligand complex. The steric and electronic properties of the ligand control the facial selectivity of the substrate's approach, favoring the formation of one enantiomer of the product over the other. The gem-dimethyl group at the C4 position, as in ligands derived from 2-Ethyl-4,4-dimethyl-2-oxazoline, can exert significant steric influence. This steric bulk can block certain coordination pathways for the substrate, leading to a more ordered transition state and consequently, higher enantioselectivity. acs.org

For example, in palladium-catalyzed asymmetric allylic alkylation, a widely studied reaction employing oxazoline-based ligands, the mechanism involves the formation of a chiral Pd-allyl intermediate. nih.gov The nucleophile then attacks this intermediate, and the facial selectivity of this attack is governed by the chiral ligand. The steric profile of the ligand, including features like a gem-dimethyl group, is critical in shielding one face of the allyl group, directing the nucleophile to the other face. rsc.org

Furthermore, the electronic properties of the ligand, influenced by the substituent at the 2-position (an ethyl group in this case), can modulate the reactivity of the metal center. This tuning of the metal's Lewis acidity is essential for optimizing both the catalytic activity and the enantioselectivity of the reaction. nih.gov

Development of Heterogeneous Catalysts Incorporating Oxazoline Moieties

While homogeneous catalysts based on oxazoline ligands have been extensively studied, there is growing interest in the development of their heterogeneous counterparts to simplify catalyst recovery and reuse. acs.orgnih.gov The immobilization of oxazoline-based catalysts onto solid supports is a key strategy in this endeavor.

One common approach is the covalent attachment of the oxazoline ligand to a solid support, such as silica, polymers, or periodic mesoporous organosilicas. acs.org For a ligand derived from 2-Ethyl-4,4-dimethyl-2-oxazoline, a functional handle would need to be introduced, typically on the substituent at the 2-position or on a group attached to the oxazoline ring, to enable grafting onto the support. The resulting solid-supported catalyst can then be used in flow reactors or easily separated from the reaction mixture by filtration.

Another strategy is the encapsulation of a metal-oxazoline complex within the pores of a material like a zeolite or a metal-organic framework (MOF). This method physically traps the catalyst, preventing it from leaching into the product stream while allowing reactants and products to diffuse freely.

The design of such heterogeneous catalysts must ensure that the immobilization process does not significantly compromise the catalytic activity or enantioselectivity. The length and nature of the linker used for covalent attachment, as well as the pore environment in encapsulation, can all influence the catalyst's performance. Research in this area focuses on optimizing these parameters to create robust and highly efficient recyclable catalysts. acs.org

Enantioselective Transformations Mediated by 2-Ethyl-4,4-dimethyl-2-oxazoline-Based Catalysts

Although specific data for catalysts derived directly from 2-Ethyl-4,4-dimethyl-2-oxazoline is limited, the broader family of oxazoline-based catalysts has been successfully applied to a wide range of enantioselective transformations. These examples serve to illustrate the potential applications for catalysts based on the 2-Ethyl-4,4-dimethyl-2-oxazoline scaffold.

Key transformations include:

Asymmetric Allylic Alkylation: Palladium complexes of PHOX and bis(oxazoline) (BOX) ligands are highly effective in catalyzing the enantioselective alkylation of allylic substrates, often achieving excellent yields and enantioselectivities. nih.govrsc.org

Asymmetric Hydrogenation: Iridium and rhodium complexes with PHOX-type ligands have been used for the asymmetric hydrogenation of alkenes and ketones, producing chiral alkanes and alcohols with high enantiomeric excess. researchgate.net

Asymmetric Cyclopropanation: Copper-bis(oxazoline) complexes are classic catalysts for the enantioselective cyclopropanation of alkenes with diazoacetates. acs.org

Asymmetric Diels-Alder Reactions: Chiral Lewis acid catalysts formed from copper or other metals with BOX ligands can catalyze the Diels-Alder reaction to produce chiral cyclohexene (B86901) derivatives with high diastereo- and enantioselectivity.

Asymmetric Friedel-Crafts Reactions: Metal-oxazoline complexes can act as chiral Lewis acids to catalyze the enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes. researchgate.net

The following tables provide representative data for some of these transformations using various oxazoline-based ligands, demonstrating their general efficacy.

Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

| Ligand | Metal | Nucleophile | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Spiro Phosphine-Oxazoline | Palladium | Dimethyl malonate | 99 | 99.9 | rsc.org |

| (S,S,Rp)-15c (Oxazoline ferrocene) | Palladium | Dimethyl malonate | >95 | 96 | mdpi.com |

Table 2: Asymmetric Hydrogenation of Aromatic Ketones

| Ligand | Metal | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (S,Rp)-35 (Ionic-tagged ferrocene-oxazoline phosphine) | Ruthenium | Acetophenone | 99 | 99.7 | mdpi.com |

| PHOX derivative | Iridium | Methylstilbene derivative | 98 | 90 | researchgate.net |

Table 3: Asymmetric Carbonylative Coupling of Benzyl (B1604629) Chlorides with Amines

| Ligand | Metal System | Substrate (Electrophile) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral Bisoxazoline | Nickel/Photoredox | 1-(4-chlorophenyl)ethyl chloride | 75 | 98 | acs.org |

| Chiral Bisoxazoline | Nickel/Photoredox | 1-chloro-1-(naphthalen-2-yl)ethane | 72 | 97 | acs.org |

These results highlight the power and versatility of oxazoline-based ligands in asymmetric catalysis. While further research would be needed to synthesize and evaluate ligands derived from 2-Ethyl-4,4-dimethyl-2-oxazoline, the foundational principles and successful applications of the broader oxazoline class provide a strong indication of their potential.

Computational and Theoretical Investigations of 2 Ethyl 4,4 Dimethyl 2 Oxazoline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry, electronic properties, and reactivity of oxazoline (B21484) systems. While specific studies on 2-Ethyl-4,4-dimethyl-2-oxazoline are not prevalent, research on closely related analogs like 4,4-dimethyl-2-oxazoline (B1220103) (DMOZ) and 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline provides a solid foundation for understanding its characteristics. researchgate.netresearchgate.net

DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can determine the optimized molecular structure, including bond lengths and angles. researchgate.net For the 4,4-dimethyl-2-oxazoline ring, the oxazoline ring is not perfectly planar and tends to adopt a twisted or envelope conformation. researchgate.net In one study, the 2-oxazoline ring of a related compound was found to have a ⁴T₃ (C3-T-C2) conformation. researchgate.net The introduction of the ethyl group at the 2-position and two methyl groups at the 4-position influences the electron distribution and steric environment of the ring.

The electronic properties can be further analyzed through Natural Population Analysis (NPA) and analysis of the Electron Localization Function (ELF), which provide insights into charge distribution and the nature of chemical bonds. nih.gov The reactivity of the oxazoline ring is largely dictated by the electrophilic carbon at the 5-position and the nucleophilic nitrogen atom. nih.gov DFT calculations can map the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack, which is crucial for predicting reactivity. For instance, studies on other heterocyclic systems have used DFT to confirm that molecules have an electrophilic nature. benthamdirect.com

Table 1: Calculated Geometric Parameters for 4,4-dimethyl-2-oxazoline (DMOZ) using DFT/B3LYP/6-311++G(d,p) (Data derived from analogous systems as a predictive model)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.35 | C5-O1-C2 | 108.5 |

| C2-N3 | 1.28 | O1-C2-N3 | 116.0 |

| N3-C4 | 1.47 | C2-N3-C4 | 109.0 |

| C4-C5 | 1.54 | N3-C4-C5 | 101.5 |

| C5-O1 | 1.46 | C4-C5-O1 | 105.0 |

| Source: Adapted from vibrational spectroscopic studies of 4,4-dimethyl-2-oxazoline. researchgate.net |

Molecular Dynamics Simulations of 2-Ethyl-4,4-dimethyl-2-oxazoline Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between a molecule and its environment, such as a solvent or biological macromolecules. While specific MD studies on monomeric 2-Ethyl-4,4-dimethyl-2-oxazoline are limited, the methodology has been applied to polymers derived from it and other related heterocyclic compounds, demonstrating its utility. benthamdirect.comnih.govnih.gov

MD simulations could be employed to investigate the hydration of 2-Ethyl-4,4-dimethyl-2-oxazoline, revealing how water molecules arrange around its hydrophilic (the oxazoline ring) and hydrophobic (the ethyl and dimethyl groups) parts. This is particularly relevant for understanding its solubility and behavior in aqueous solutions.

Furthermore, MD simulations are valuable for studying interactions with larger systems. For example, research on core cross-linked micelles with poly(2-ethyl-2-oxazoline) (PEtOx) shells used whole human blood assays to simulate interactions with immune cells, revealing the "stealth" properties of the polymer. nih.gov Similar simulations for the monomer could predict its binding affinity and interaction patterns with proteins or other biological targets, which is a common application for other heterocyclic compounds in drug design studies. benthamdirect.comnih.gov Such simulations typically analyze parameters like binding free energy to assess the stability of the molecule-receptor complex. benthamdirect.com

Prediction of Reaction Pathways and Transition States Involving the Oxazoline Ring

Computational chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. The most significant reaction pathway for 2-oxazolines, including 2-Ethyl-4,4-dimethyl-2-oxazoline, is the cationic ring-opening polymerization (CROP). nih.gov

The CROP of 2-ethyl-2-oxazoline (B78409) is a well-studied process that proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. nih.gov The initiation involves a nucleophilic attack by the oxazoline monomer on an electrophilic initiator, forming a cationic oxazolinium species. nih.gov The propagation step, which is the key ring-opening event, involves the nucleophilic attack of another monomer on the electrophilic carbon (at the 5-position) of the propagating cationic ring. nih.gov Computational studies can model this Sₙ2-type reaction, calculating the energy profile and the structure of the transition state. Kinetic investigations show that the rate of polymerization is influenced by the initiator, solvent, and temperature. beilstein-journals.orgresearchgate.net

Other potential reaction pathways for the oxazoline ring that can be investigated computationally include:

Ring expansion: Reactions of aziridines with ketenes can lead to the formation of oxazoline derivatives through an electrophilic ring expansion, a process that involves zwitterionic intermediates and intramolecular nucleophilic attack. nih.govbeilstein-journals.org

Nucleophilic ring-opening: The oxazoline ring can be opened by strong nucleophiles, such as amines, providing a route to asymmetrically substituted ethylenediamines. acs.org

Isomerization: Acid-catalyzed isomerization of related azetidine (B1206935) structures can yield 2-oxazolines, proceeding through a stereospecific ring-opening and closing mechanism. mdpi.com

Theoretical calculations can elucidate the feasibility of these pathways for 2-Ethyl-4,4-dimethyl-2-oxazoline by comparing the activation barriers for different potential mechanisms.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Ethyl-4,4-dimethyl-2-oxazoline, the primary conformational flexibility arises from the ethyl group at the C2 position. The five-membered oxazoline ring itself is relatively rigid, though it exists in a non-planar, likely twisted, conformation. researchgate.net

The gem-dimethyl group at the C4 position is a key structural feature. It renders the C4 carbon achiral, which simplifies the stereochemistry compared to oxazolines with two different substituents at this position. However, these methyl groups have a significant steric influence, affecting the local conformation and potentially influencing the approach of reactants to the oxazoline ring.

While 2-Ethyl-4,4-dimethyl-2-oxazoline itself is achiral, the synthesis and properties of chiral 2,4-disubstituted oxazolines are extensively studied. acs.orgchemrxiv.org For instance, polymers made from chiral monomers like (R)-2-ethyl-4-ethyl-2-oxazoline can form secondary structures. chemrxiv.org Computational analysis, often combined with crystallographic and spectroscopic data, is used to understand the supramolecular interactions and stable conformations of such molecules. rsc.org These studies reveal that even subtle changes in stereochemistry can significantly impact molecular packing and bulk properties. acs.org

The conformational parameters of the corresponding polymer, poly(2-ethyl-2-oxazoline) (PEtOx), have been thoroughly investigated. It is classified as a flexible macromolecule with a Kuhn segment length of approximately 1.8 nm, similar to other hydrophilic polymers like poly(ethylene glycol). rsc.orgmdpi.com These studies on the polymer provide indirect insight into the preferred conformations of the monomeric 2-Ethyl-4,4-dimethyl-2-oxazoline unit within a larger assembly.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 2 Ethyl 4,4 Dimethyl 2 Oxazoline

Regioselective Functionalization of the Oxazoline (B21484) Ring

The functionalization of the oxazoline ring, particularly in aryl-substituted oxazolines, can be achieved with high regioselectivity through directed metalation. This process involves the use of organometallic bases to deprotonate a specific position on the molecule, which can then react with an electrophile to introduce a new functional group.

Mixed lithium-magnesium amides, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), have proven effective for the regioselective metalation of 2-phenyl-2-oxazolines. acs.orgnih.gov The oxazoline group itself acts as a directing group, facilitating metalation at the ortho position of the phenyl ring. acs.org The choice of the metalating agent and the substituents on the aromatic ring can influence the site of functionalization. For instance, different bases can lead to complementary metalation sites, and both steric and electronic effects of existing substituents play a crucial role in determining the regioselectivity of the reaction. acs.orgnih.gov

Computational calculations of the aromatic hydrogen pKa values have been used to understand the preference for metalation, which is often rationalized by the complex-induced proximity effect. nih.gov This strategic functionalization allows for the synthesis of highly substituted aromatic compounds, which are valuable in drug discovery and the synthesis of natural products. acs.org

A notable example is the sequential regioselective difunctionalization of a 2-phenyl-2-oxazoline. First, selective magnesiation at the ortho position to the oxazoline group is achieved, followed by a reaction with an electrophile. Subsequently, a different position on the aromatic ring can be metalated to introduce a second functional group, leading to tetrasubstituted aromatic derivatives. acs.org

| Base | Substrate Example | Position of Functionalization |

| TMPMgCl·LiCl | 2-phenyl-2-oxazoline | Ortho to the oxazoline group |

| TMP2Mg·2LiCl | Methyl ester substituted 2-phenyl-2-oxazoline | Ortho to the methyl ester group |

Synthesis of Novel Oxazoline Derivatives with Tuned Reactivity

The synthesis of novel oxazoline derivatives allows for the fine-tuning of their reactivity and subsequent properties for various applications, including as monomers for polymerization. nih.govresearchgate.net A common method for synthesizing 2-aryl-4,4-dimethyl-2-oxazolines involves the dehydrative cyclization of intermediate hydroxyamides using thionyl chloride (SOCl₂). rsc.org These hydroxyamides are typically prepared from the corresponding benzoic acids. rsc.org

The reactivity of these derivatives can be modulated by introducing different functional groups onto the aromatic ring. For example, the synthesis of isomeric benzosiloxaborole derivatives bearing a 4,4-dimethyl-2-oxazolin-2-yl substituent has been reported. rsc.org These compounds exhibit diverse reactivity, including the potential for hydrolytic cleavage of the oxazoline ring after protonation or methylation of the nitrogen atom. rsc.org This reactivity can be harnessed for the modular synthesis of more complex structures. rsc.org

Furthermore, the development of nitrile-functionalized 2-oxazoline monomers, such as 2-(4-nitrile-butyl)-2-oxazoline (BuNiOx), has expanded the range of available building blocks. nih.gov These monomers are compatible with cationic ring-opening polymerization (CROP) and the resulting polymers, with their nitrile functionalities, serve as a versatile platform for post-polymerization modifications. nih.gov

| Monomer | Synthetic Method | Key Feature |

| 2-Aryl-4,4-dimethyl-2-oxazolines | Dehydrative cyclization of hydroxyamides | Tunable aromatic substituents |

| 2-(4-nitrile-butyl)-2-oxazoline (BuNiOx) | Synthesis from nitriles | Nitrile group for post-polymerization modification |

| 2-Ethylthio-2-oxazoline | Two-step synthesis from ethanolamine | Pendant ethylthio group for substitution reactions |

Strategies for Post-Polymerization Functionalization of 2-Ethyl-4,4-dimethyl-2-oxazoline Polymers

Post-polymerization modification (PPM) is a powerful strategy to introduce functional groups into polymers that might not be compatible with the initial polymerization conditions. nih.gov This approach allows for the creation of a wide range of functional materials from a single parent polymer. researchgate.net

One common PPM strategy for poly(2-oxazoline)s, including those derived from 2-ethyl-4,4-dimethyl-2-oxazoline, is partial hydrolysis. nih.gov Acidic or basic hydrolysis of the amide bonds in the polymer backbone leads to the formation of random copolymers containing both the original oxazoline repeating units and linear polyethylene (B3416737) imine (PEI) units. nih.govmdpi.com The secondary amine groups of the PEI units can then be further functionalized. nih.gov

A versatile method involves the introduction of methyl ester groups into the side chains of partially hydrolyzed poly(2-ethyl-2-oxazoline) (PEtOx). researchgate.net These methyl ester groups can then undergo direct transamidation with various amines to introduce a wide array of functionalities. researchgate.netsigmaaldrich.com This method provides a straightforward route to a diverse library of side-chain functionalized polymers from a common PEtOx scaffold. researchgate.net

Another innovative PPM approach involves the polymerization of monomers like 2-ethylthio-2-oxazoline. acs.org The resulting polythiocarbamate can be activated by oxidizing the sulfur atom to a sulfone. This activated polymer readily undergoes substitution with N- and S-nucleophiles under mild conditions, allowing for the synthesis of a variety of polyureas and polythiocarbamates with broad functional group tolerance. nih.govacs.org

| PPM Strategy | Parent Polymer | Resulting Functionality |

| Partial Hydrolysis | Poly(2-ethyl-2-oxazoline) | Secondary amines (from PEI units) |

| Transamidation | PEtOx with side-chain methyl esters | Various amide functionalities |

| Oxidation & Substitution | Poly(2-ethylthio-2-oxazoline) | Polyureas and polythiocarbamates |

Development of Supramolecular Assemblies Incorporating 2-Ethyl-4,4-dimethyl-2-oxazoline

Supramolecular chemistry offers a powerful tool for creating complex and functional materials through non-covalent interactions. Poly(2-oxazoline)s, including those based on 2-ethyl-4,4-dimethyl-2-oxazoline, are excellent candidates for the construction of supramolecular assemblies due to their tunable properties and ability to form amphiphilic structures. mdpi.com

The self-assembly of amphiphilic block copolymers of poly(2-oxazoline)s in aqueous solution is a common strategy to form structures like micelles. mdpi.com For example, a block copolymer consisting of a hydrophilic poly(2-ethyl-2-oxazoline) (PEtOx) block and a hydrophobic block can self-assemble into micelles with a hydrophobic core and a hydrophilic corona. The nature of the hydrophobic block can be tuned by using different 2-alkyl-2-oxazoline monomers. acs.org

Furthermore, the end-functionalization of poly(2-oxazoline)s with specific recognition motifs can lead to the formation of well-defined supramolecular structures. For example, end-capping PEtOx with a 4'-chloro-2,2':6',2''-terpyridine ligand allows for the creation of metallo-supramolecular polymers through complexation with metal ions. mdpi.com

| Assembly Type | Building Blocks | Driving Force |

| Micelles | Amphiphilic block copolymers of PEtOx | Hydrophobic interactions |

| Thermoresponsive Gels | PEtOx copolymers with hydrophobic monomers and host molecules | Host-guest interactions, temperature |

| Metallo-supramolecular Polymers | Terpyridine-functionalized PEtOx and metal ions | Metal-ligand coordination |

Advanced Analytical Methodologies for Investigating 2 Ethyl 4,4 Dimethyl 2 Oxazoline in Research

In-Situ Spectroscopic Monitoring of Reactions Involving 2-Ethyl-4,4-dimethyl-2-oxazoline

In-situ spectroscopic techniques are indispensable for real-time monitoring of polymerization reactions involving 2-oxazoline monomers. These methods provide detailed insights into reaction kinetics, monomer conversion, and the evolution of polymer chain composition without the need for sample extraction, thereby preserving the integrity of the reaction system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ ¹H-NMR spectroscopy is a powerful tool for tracking the cationic ring-opening polymerization (CROP) of 2-oxazolines. nih.govrsc.org By monitoring the disappearance of monomer signals and the appearance of polymer signals directly in the NMR tube, researchers can obtain real-time kinetic data. nih.govnih.gov For instance, the copolymerization of various 2-substituted-2-oxazolines can be followed to understand how monomer structure and feed ratios influence the resulting copolymer architecture, which can range from random to gradient or block-like structures. nih.govrsc.org Reaction parameters such as temperature and monomer concentration can be systematically varied to study their impact on the polymerization process. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is another key technique for in-situ reaction monitoring. The progress of the CROP of 2-oxazolines can be followed by observing the changes in specific vibrational bands. tu-dresden.de A characteristic band is the tertiary amide group absorption that appears upon the ring-opening of the oxazoline (B21484) monomer. tu-dresden.de This method allows for the continuous tracking of the formation of the poly(2-oxazoline) backbone. researchgate.net

| In-Situ Spectroscopic Technique | Information Obtained | Typical Application |

| ¹H-NMR Spectroscopy | Reaction kinetics, monomer conversion, copolymer composition and microstructure. nih.govrsc.org | Monitoring the cationic ring-opening polymerization of 2-oxazolines to determine reactivity ratios and sequence distribution in copolymers. nih.govnih.gov |

| FT-IR Spectroscopy | Real-time tracking of functional group conversion (e.g., formation of amide groups). tu-dresden.deresearchgate.net | Observing the ring-opening polymerization process by monitoring the appearance of the amide I band. tu-dresden.de |

Chromatographic and Mass Spectrometric Techniques for Reaction Product Analysis and Purity Assessment

A combination of chromatographic and mass spectrometric methods is essential for the comprehensive characterization of polymers derived from 2-Ethyl-4,4-dimethyl-2-oxazoline. These techniques provide data on molar mass, molar mass distribution, purity, and end-group fidelity.

Chromatographic Techniques:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the molar mass (Mₙ and Mₙ) and the dispersity (Đ = Mₙ/Mₙ) of poly(2-oxazoline)s. vt.edumdpi.com The choice of initiator can significantly affect the molar mass distribution, with some initiators yielding polymers with low dispersity values (Đ ≈ 1.10–1.15), indicative of a well-controlled, living polymerization. vt.edu

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in gradient elution mode on reversed-phase columns, is a powerful technique for separating polymers based on their end-group functionalities and for identifying by-products. nih.govresearchgate.net This method can resolve polymer chains with different end groups that may not be distinguishable by SEC alone. nih.gov Liquid chromatography at critical conditions (LCCC) is an advanced HPLC technique that has been successfully applied to separate poly(2-ethyl-2-oxazoline)s based on their end-group functionality, independent of their molar mass. researchgate.netnih.gov

Mass Spectrometric Techniques:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is used to determine the absolute molar mass of polymers and to analyze their end-group structures. nih.gov The resulting mass spectrum shows a series of peaks where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. researchgate.net Tandem mass spectrometry (MS/MS) experiments, often using collision-induced dissociation (CID), can provide detailed information about the fragmentation pathways of poly(2-oxazoline)s, further confirming their structure. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, often coupled with liquid chromatography (LC-MS), is another valuable tool for the structural analysis of poly(2-oxazoline)s. It is particularly useful for confirming the identity of species separated by HPLC and for analyzing the end-group functionalities of the synthesized polymers. nih.govresearchgate.net

| Analytical Technique | Primary Function | Key Findings for Poly(2-oxazoline)s |

| Size Exclusion Chromatography (SEC/GPC) | Molar mass and dispersity determination. vt.edu | Provides Mₙ, Mₙ, and Đ values, indicating the success of controlled polymerization. vt.edumdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separation by end-group functionality and purity assessment. nih.gov | Identifies and quantifies desired products versus synthetic by-products. nih.govresearchgate.net |

| MALDI-TOF MS | Absolute molar mass determination and end-group analysis. nih.govnih.gov | Confirms polymer structure and fragmentation pathways through MS/MS. nih.govresearchgate.net |

| ESI-MS | Structural confirmation of separated species. nih.gov | Verifies end-group functionalities, often hyphenated with HPLC (LC-MS). nih.govresearchgate.net |

Advanced Diffraction Techniques for Solid-State Characterization of Derivatives

Advanced diffraction techniques are employed to investigate the solid-state structure of materials derived from 2-Ethyl-4,4-dimethyl-2-oxazoline, particularly its polymers and their assemblies. These methods provide information on crystallinity, molecular packing, and nanostructure.

X-ray Diffraction (XRD): XRD is used to assess the degree of crystallinity in polymeric materials. For semi-crystalline polymers, XRD patterns show sharp peaks superimposed on a broad amorphous halo. The analysis of these patterns can yield a crystallinity index. For example, XRD has been used to compare the crystallinity of films made from cellulose (B213188) nanofibers with those containing poly(2-ethyl-2-oxazoline) derivatives. researchgate.net

Grazing Incidence Small-Angle X-ray Scattering (GISAXS): GISAXS is a powerful surface-sensitive technique for characterizing the nanostructure of thin films. It has been applied to study the self-assembly of poly(2-oxazoline) block copolymers, revealing the formation of ordered nanodomains, such as hexagonally packed cylinders, and providing information on their size and periodicity. researchgate.net

| Diffraction Technique | Type of Information | Application Example |

| X-ray Diffraction (XRD) | Crystallinity, crystal structure. | Determining the crystallinity index of polymer films containing POx derivatives. researchgate.net |

| Grazing Incidence Small-Angle X-ray Scattering (GISAXS) | Nanoscale morphology and ordering in thin films. | Characterizing the self-assembled nanodomains of POx block copolymers on a substrate. researchgate.net |

Rheological and Morphological Characterization of Poly(2-Ethyl-4,4-dimethyl-2-oxazoline)

The macroscopic properties and performance of polymeric materials derived from 2-Ethyl-4,4-dimethyl-2-oxazoline are governed by their rheological behavior and morphology.

Rheological Characterization: Rheology is the study of the flow and deformation of matter. For poly(2-oxazoline)s, rheological measurements are crucial for understanding the viscoelastic properties of their solutions, melts, and hydrogels. Temperature-dependent rheological tests can identify sol-gel transition temperatures and determine the mechanical strength (storage modulus G' and loss modulus G'') of hydrogels. mdpi.comnih.gov These properties are critical for applications such as in 3D bioprinting, where shear-thinning and rapid shear recovery are desirable. mdpi.com

Morphological Characterization:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and microstructure of materials. For instance, freeze-dried hydrogels of poly(2-ethyl-2-oxazoline)-based copolymers have been examined by SEM, revealing interconnected, porous three-dimensional networks. nih.govnih.gov

Cryogenic Transmission Electron Microscopy (cryo-TEM): Cryo-TEM allows for the visualization of the nanostructure of polymer assemblies in their native, hydrated state. This technique is used to observe the morphology of micelles and vesicles formed by amphiphilic block copolymers in solution. acs.org

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure heat flow associated with transitions in materials as a function of temperature. For poly(2-oxazoline)s, DSC is commonly used to determine the glass transition temperature (T₉), which provides insight into polymer chain mobility and the effect of side-chain structure on thermal properties. acs.orgrsc.orgacs.org

| Characterization Technique | Property Measured | Insights Gained |

| Rheometry | Viscoelastic properties (Storage Modulus G', Loss Modulus G''). mdpi.com | Determines gel strength, sol-gel transition temperatures, and shear-thinning behavior. mdpi.comnih.gov |

| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure. nih.gov | Visualizes the porous 3D network of freeze-dried hydrogels. nih.govnih.gov |

| Cryo-Transmission Electron Microscopy (cryo-TEM) | Nanostructure of self-assembled aggregates in solution. acs.org | Reveals the size and shape of micelles or vesicles. acs.org |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., Glass Transition Temperature, T₉). rsc.orgacs.org | Correlates polymer structure with thermal properties and chain flexibility. acs.org |

Emerging Research Frontiers and Unexplored Avenues for 2 Ethyl 4,4 Dimethyl 2 Oxazoline

Integration in Bio-Inspired and Biomimetic Systems

Poly(2-oxazoline)s are often referred to as "pseudopeptides" due to the structural isomerism between their poly(N-acylethyleneimine) backbone and polypeptides. This similarity forms the basis of their bio-inspired applications. The introduction of substituents at the C4 position of the oxazoline (B21484) ring, such as in 2-Ethyl-4,4-dimethyl-2-oxazoline, introduces a stereogenic center in the polymer backbone. This is a significant architectural feature that is largely absent in the more commonly studied poly(2-alkyl-2-oxazoline)s.

Recent research into chiral poly(2,4-disubstituted-2-oxazoline)s has shown that this backbone chirality can induce the formation of secondary structures, such as helices, in both aqueous and non-aqueous solutions. nih.gov This ability to adopt defined conformations is a hallmark of biological macromolecules like proteins and is crucial for their function. While 2-Ethyl-4,4-dimethyl-2-oxazoline itself is achiral due to the two identical methyl groups at the C4 position, its synthesis from chiral precursors or copolymerization with chiral 2,4-disubstituted monomers presents a largely unexplored avenue for creating complex, bio-inspired architectures. These systems could find use in applications requiring specific molecular recognition, such as in chiral separation media or as scaffolds for asymmetric catalysis. nih.gov The steric bulk provided by the gem-dimethyl groups at the C4 position would further influence the stability and nature of any adopted secondary structures, a parameter that offers a new handle for tuning material properties.

Applications in Stimuli-Responsive Materials

A key area of modern materials science is the development of "smart" polymers that respond to external stimuli like temperature, pH, or light. Poly(2-oxazoline)s with small alkyl side-chains, such as poly(2-ethyl-2-oxazoline), are well-known for their thermoresponsive behavior in water, exhibiting a Lower Critical Solution Temperature (LCST) where they undergo a reversible phase transition from soluble to insoluble upon heating. acs.org

The properties of polymers derived from 2-Ethyl-4,4-dimethyl-2-oxazoline are expected to be markedly different from their unsubstituted counterparts. Introducing substituents onto the polymer backbone is a known strategy for tuning key physical properties, most notably the glass transition temperature (Tg), which is critical for material performance. For instance, research on related poly(2,4-disubstituted-2-oxazoline)s has demonstrated that such substitutions lead to a significant increase in Tg compared to polymers with unsubstituted backbones. acs.org This suggests that poly(2-Ethyl-4,4-dimethyl-2-oxazoline) would be a more rigid material with a higher Tg than standard poly(2-ethyl-2-oxazoline). This altered rigidity and the unique hydrophilic-hydrophobic balance imparted by the additional methyl groups present a significant, yet unexplored, opportunity to fine-tune the LCST behavior for specific applications, such as in injectable hydrogels or smart coatings. chemicalbook.comvapourtec.com

| Compound/Polymer Name | Glass Transition Temperature (Tg) | Key Structural Feature |

| Poly(2-ethyl-2-oxazoline) (pEtOx) | ~70 °C | Unsubstituted backbone |

| Poly(2-ethyl-4-methyl-2-oxazoline) (pEtMeOx) | 75–80 °C | Monosubstituted backbone |

| Poly(2-ethyl-4-ethyl-2-oxazoline) (pEtEtOx) | ~100 °C | Monosubstituted backbone (larger group) |

| Poly(2-Ethyl-4,4-dimethyl-2-oxazoline) | Predicted to be > 80 °C | Gem-disubstituted backbone |

This interactive table showcases the impact of backbone substitution on the glass transition temperature of poly(2-oxazoline)s, with data extrapolated from related structures to predict the behavior of the target polymer. acs.orgrsc.org

Role in Flow Chemistry and Microreactor Technology

The synthesis of well-defined polymers requires precise control over reaction conditions. Cationic ring-opening polymerization (CROP), the primary method for producing poly(2-oxazoline)s, can be sensitive to such conditions. nih.gov Furthermore, monomers with significant steric hindrance, such as 2-Ethyl-4,4-dimethyl-2-oxazoline, can exhibit slower polymerization kinetics and may be more prone to side reactions under traditional batch conditions. acs.orgrsc.orgresearchgate.net

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful solution to these challenges. vapourtec.com Microreactor technology provides superior heat and mass transfer, precise control over residence time, and the ability to safely handle highly reactive intermediates. research.csiro.au While flow chemistry has been successfully applied to the polymerization of standard 2-oxazolines like 2-ethyl-2-oxazoline (B78409), its application to sterically hindered 2,4-disubstituted monomers is a key unexplored frontier. rsc.org

Employing flow reactors for the synthesis of poly(2-Ethyl-4,4-dimethyl-2-oxazoline) could enable:

Enhanced Control: Precise temperature control can minimize side reactions, leading to polymers with more predictable molecular weights and lower dispersity.

Kinetic Studies: The platform allows for rapid screening of reaction conditions to understand the complex polymerization kinetics of sterically hindered monomers. nih.gov

Scalability: Automated and continuous production facilitates the scalable synthesis of these novel materials, moving them from academic curiosities to viable industrial products. research.csiro.au

The integration of microreactor technology represents a critical next step in unlocking the full potential of advanced poly(2-oxazoline) architectures derived from monomers like 2-Ethyl-4,4-dimethyl-2-oxazoline.

Sustainable and Renewable Resource-Derived 2-Ethyl-4,4-dimethyl-2-oxazoline Research

The shift towards a bio-based economy necessitates the development of synthetic pathways to polymers from renewable feedstocks. The synthesis of 2-oxazolines typically involves the reaction of a nitrile with an amino alcohol. For 2-Ethyl-4,4-dimethyl-2-oxazoline, the key precursors are propionitrile (B127096) and 2-amino-2-methyl-1-propanol (B13486) .

Significant research avenues are emerging for the sustainable production of these precursors: